molecular formula C16H12F2N2O4 B12950915 Dimethyl 4,4'-(diazene-1,2-diyl)bis(2-fluorobenzoate)

Dimethyl 4,4'-(diazene-1,2-diyl)bis(2-fluorobenzoate)

Cat. No.: B12950915
M. Wt: 334.27 g/mol
InChI Key: HZUXYNMLSNDMSI-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is an organic compound characterized by the presence of a diazene (N=N) group flanked by two fluorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) typically involves the diazotization of an appropriate aromatic amine followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the diazene linkage and the ester groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) can undergo various chemical reactions, including:

    Oxidation: The diazene group can be oxidized to form azoxy compounds.

    Reduction: Reduction of the diazene group can yield hydrazine derivatives.

    Substitution: The fluorobenzoate moieties can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted fluorobenzoates.

Scientific Research Applications

Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) involves its interaction with molecular targets through the diazene group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-(diazene-1,2-diyl)dibenzoate
  • 4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
  • (E)-4,4’-(Diazene-1,2-diyl)dibenzaldehyde

Uniqueness

Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms in the benzoate moieties, which can impart distinct electronic properties and reactivity compared to its non-fluorinated analogs. This fluorination can enhance the compound’s stability and its potential interactions with biological targets or materials.

Properties

Molecular Formula

C16H12F2N2O4

Molecular Weight

334.27 g/mol

IUPAC Name

methyl 2-fluoro-4-[(3-fluoro-4-methoxycarbonylphenyl)diazenyl]benzoate

InChI

InChI=1S/C16H12F2N2O4/c1-23-15(21)11-5-3-9(7-13(11)17)19-20-10-4-6-12(14(18)8-10)16(22)24-2/h3-8H,1-2H3

InChI Key

HZUXYNMLSNDMSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(=O)OC)F)F

Origin of Product

United States

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